molecular formula C15H17N5O2 B5397018 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid

6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B5397018
M. Wt: 299.33 g/mol
InChI Key: GRAXHTDRISDWEL-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the pyridine and piperazine rings in its structure suggests that it may interact with various biological targets, making it a valuable scaffold for drug design.

Properties

IUPAC Name

6-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-10-12(14(21)22)18-15(17-11)20-8-6-19(7-9-20)13-4-2-3-5-16-13/h2-5,10H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAXHTDRISDWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic conditions.

    Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyridin-2-ylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.

    Pharmacology: It is used in the development of pharmacological agents with potential therapeutic effects.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperazine rings in its structure allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

The presence of both the pyrimidine and piperazine moieties in 6-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylic acid makes it unique compared to other similar compounds. This dual functionality allows for diverse interactions with biological targets, enhancing its potential as a versatile scaffold in drug design and other scientific applications.

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